1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
説明
特性
IUPAC Name |
2-(3-methylphenyl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13-4-3-5-15(10-13)11-18(22)21-9-8-16(12-21)23-17-7-6-14(2)19-20-17/h3-7,10,16H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWJNSTZJHNKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NN=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazines with diketones or diesters under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated precursor.
Coupling with the Tolyl Group: The final step involves coupling the pyridazine-pyrrolidine intermediate with a tolyl group, often through a Friedel-Crafts acylation reaction using an acid chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Studies might focus on its interaction with biological macromolecules and its potential as a lead compound for therapeutic agents.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to modulate specific biological pathways could make it a valuable tool in the development of new treatments.
Industry
Industrially, 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone might be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s structure suggests it might fit into the active site of enzymes or bind to receptor sites, altering their function and leading to a biological response.
類似化合物との比較
Pyrrolidine-Ethanone Derivatives with Aromatic Substituents
Example Compound: 2-(4-(Hydroxymethyl)phenoxy)-1-(3-(2-(trifluoromethyl)pyrrolidin-1-yl)phenoxy)ethanone (from )
- Key Differences :
- Pharmacological Relevance: The trifluoromethyl derivative is explicitly noted for enzyme inhibition, suggesting the target compound’s pyridazine group could be optimized for similar applications.
Pyridine-Based Analogs
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone Molecular Formula: C₁₈H₂₉FN₂O₂Si | M.W.: 352.52 Structural Contrast: Replaces pyridazine with a fluoropyridine ring. Synthetic Accessibility: Catalog pricing indicates commercial availability, suggesting established synthesis protocols (e.g., $400/g for 1 g) .
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Molecular Formula: Not explicitly stated, but inferred as C₉H₁₁NO₂ (M.W. ≈ 165.19) . Key Feature: Methoxy and methyl groups on pyridine may enhance solubility but reduce steric bulk compared to the target compound’s pyrrolidine-pyridazine system.
Pyridazine/Pyrazolo Derivatives
Example: 1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone ()
- Molecular Formula : C₉H₉N₃O₂ | M.W. : 191.19
- Comparison: The pyrazolo-pyridazine core differs from the target’s pyridazine-pyrrolidine system but shares a nitrogen-rich aromatic system. Lower molecular weight (191.19 vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
生物活性
1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound characterized by its intricate structure, which includes a pyrrolidine ring and a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of nitrogen-containing heterocycles enhances its binding affinity to these targets, potentially modulating their activity.
Antimicrobial Properties
Research has indicated that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains. In vitro studies on related compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from to against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Additionally, the compound's structural characteristics suggest potential anticancer properties. The ability to inhibit specific pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 0.0039 mg/mL | |
| Antibacterial | E. coli | 0.025 mg/mL | |
| Anticancer | Various cancer cell lines | TBD | Ongoing research |
Synthesis and Derivative Formation
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves multi-step organic reactions, including the formation of the pyridazine ring followed by the attachment of the pyrrolidine ring. These synthetic pathways are crucial for obtaining derivatives that may exhibit enhanced biological activities.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone?
Methodological Answer:
The compound can be synthesized via a coupling reaction between a pyridazine-containing carboxylic acid derivative and a substituted pyrrolidine. A typical protocol involves:
Activation of the carboxylic acid : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxylic acid moiety for amide bond formation .
Reaction with pyrrolidine derivative : Combine the activated acid with a substituted pyrrolidine (e.g., 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine) under inert conditions (N₂ atmosphere) in a polar aprotic solvent (e.g., DMF or DCM) at room temperature for 12–24 hours .
Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity (>95%) using HPLC or LC-MS .
Characterization :
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) .
- FTIR : Identify key functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?
Methodological Answer:
- HPLC with UV detection : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities and degradation products .
- LC-MS/MS : Detect trace impurities and confirm molecular ion fragmentation patterns .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition temperatures .
- Karl Fischer titration : Measure residual water content, critical for hygroscopic samples .
- Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC .
Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Contradictions may arise from assay conditions, compound solubility, or off-target effects. Mitigation strategies include:
Standardize assay protocols :
- Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for passage number .
- Validate compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) .
Orthogonal assays : Confirm activity via multiple methods (e.g., fluorescence polarization and surface plasmon resonance for binding affinity) .
Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies .
Structural analogs : Compare activity with derivatives (e.g., replacing m-tolyl with p-tolyl) to assess substituent effects .
Advanced: What experimental design considerations are critical for in vivo efficacy studies of this compound?
Methodological Answer:
Pharmacokinetic profiling :
- Measure bioavailability via intravenous and oral administration in rodents.
- Monitor plasma half-life using LC-MS/MS and calculate clearance rates .
Dose optimization : Conduct dose-ranging studies (e.g., 1–100 mg/kg) to establish the therapeutic window .
Toxicology screening : Assess acute toxicity (14-day study) with histopathology and serum biomarkers (ALT, AST) .
Target engagement : Use PET imaging or ex vivo receptor occupancy assays to confirm target modulation .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., orexin receptors) .
Quantum mechanical calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., pyridazin-3-yloxy vs. pyridin-3-yloxy) .
QSAR modeling : Train models on analogs (e.g., from and ) to predict bioactivity and prioritize synthetic targets .
Solubility prediction : Use tools like ALOGPS to estimate logP and guide formulation strategies .
Advanced: What strategies address poor aqueous solubility during formulation for in vitro assays?
Methodological Answer:
Co-solvent systems : Use DMSO/PEG 400 mixtures (e.g., 10% DMSO in PBS) to enhance solubility without cytotoxicity .
Nanoformulations : Prepare liposomal or cyclodextrin-complexed formulations to improve bioavailability .
pH adjustment : Test solubility in buffers at pH 4–8, leveraging ionizable groups (e.g., pyrrolidine nitrogen) .
Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to enhance crystallinity and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
